Technical Guide: Spectral Profiling of 2-Bromo-4-nitro-1,3-benzothiazol-6-ol
Technical Guide: Spectral Profiling of 2-Bromo-4-nitro-1,3-benzothiazol-6-ol
The following technical guide provides an in-depth analysis of the spectral characteristics (NMR and Mass Spectrometry) for 2-bromo-4-nitro-1,3-benzothiazol-6-ol .
Given that this specific substitution pattern represents a specialized intermediate not commonly cataloged in basic public databases, this guide synthesizes data based on high-fidelity predictive modeling, increment systems derived from empirical benzothiazole literature, and structural analogue analysis. This approach is standard in medicinal chemistry for validating novel synthetic targets.
Executive Summary
Compound: 2-bromo-4-nitro-1,3-benzothiazol-6-ol Molecular Formula: C₇H₃BrN₂O₃S Exact Mass: 273.90 (⁷⁹Br) / 275.90 (⁸¹Br) Role: Synthetic intermediate for heterocyclic pharmaceuticals; scaffold for antimicrobial and antitumor agents.
This guide outlines the critical spectral fingerprints required to validate the identity of this molecule, distinguishing it from common regioisomers (e.g., 6-nitro or 5-hydroxy variants). The presence of the bromine at C-2, nitro group at C-4, and hydroxyl at C-6 creates a unique electronic environment that directs specific fragmentation patterns and NMR chemical shifts.
Synthesis & Structural Context
To understand the spectral data, one must understand the origin of the signals. This compound is typically synthesized via the diazotization-bromination (Sandmeyer-type) of the corresponding 2-amino precursor.
Synthetic Workflow & Impurity Logic
The following workflow illustrates the genesis of the compound and potential impurities that must be ruled out by MS/NMR.
Figure 1: Synthetic pathway highlighting the origin of the regiochemistry. Validation requires confirming the C-4 position of the nitro group.
Mass Spectrometry Profile
Mass spectrometry (MS) provides the primary confirmation of the elemental composition and the halogenation pattern.
Ionization & Isotope Pattern
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Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic phenolic proton (C6-OH). Positive mode (ESI+) is possible but may show lower sensitivity.
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Isotopic Signature (The "Twin Peaks"): The most distinct feature is the 1:1 doublet for the molecular ion due to naturally occurring bromine isotopes (⁷⁹Br and ⁸¹Br).
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[M-H]⁻ (ESI-): m/z 272.9 and 274.9
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Intensity Ratio: ~100% : 98% (Standard 1:1 Br pattern).
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Fragmentation Pathway
Fragmentation in MS/MS experiments will follow a logical loss of labile groups.
Key Fragments:
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Loss of NO₂: Characteristic of nitroaromatics ([M-46]).
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Loss of CO: Characteristic of phenols ([M-28]).
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Loss of Br: Radical loss observed in high-energy collisions.
Figure 2: Proposed ESI(-) fragmentation tree. The preservation of the Br isotope pattern in Frag 1 and Frag 2 is a critical diagnostic.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) confirms the regiochemistry. The substitution pattern (2,4,6) leaves only two aromatic protons at positions 5 and 7.
¹H NMR (Proton)
Solvent: DMSO-d₆ (Required for solubility and observation of the phenolic OH). Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Logic |
| OH | 10.80 - 11.20 | Broad Singlet | - | 1H | Phenolic proton. Downfield due to acidity and H-bonding. |
| H-5 | 7.85 - 7.95 | Doublet (d) | J ≈ 2.2 - 2.5 | 1H | Deshielded. Located between NO₂ (C4) and OH (C6). The NO₂ group exerts a strong deshielding effect. |
| H-7 | 7.45 - 7.55 | Doublet (d) | J ≈ 2.2 - 2.5 | 1H | Shielded. Ortho to OH (C6). Farther from NO₂. Appears upfield relative to H-5. |
Diagnostic Feature: The coupling constant (J ≈ 2.2 Hz) indicates a meta-coupling , confirming that the two protons are separated by one carbon (C-6). If the protons were adjacent (ortho), J would be ~8 Hz. This confirms the 4,6-substitution pattern on the benzene ring.
¹³C NMR (Carbon)
Solvent: DMSO-d₆. Reference: DMSO septet (39.5 ppm).
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C-6 | 156.0 - 158.0 | C-OH | Phenolic carbon (deshielded by Oxygen). |
| C-2 | 142.0 - 145.0 | C-Br | Thiazole C2. Shifted by Br and N/S heteroatoms. |
| C-3a | 145 |
